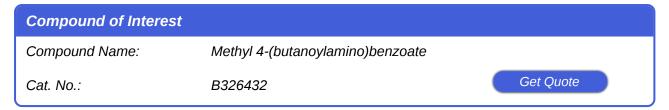


# Theoretical vs. Experimental Yield of Methyl 4-(butanoylamino)benzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental yield for the synthesis of **Methyl 4-(butanoylamino)benzoate**. The synthesis is achieved via the N-acylation of methyl 4-aminobenzoate with butanoyl chloride. This guide presents a detailed experimental protocol, data on reaction yields, and a discussion on the factors influencing the discrepancy between theoretical and experimental outcomes.

### **Reaction Scheme**

The synthesis of **Methyl 4-(butanoylamino)benzoate** proceeds through the reaction of methyl 4-aminobenzoate with butanoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

## Yield Data: Theoretical vs. Experimental

The following table summarizes the quantitative data for a representative synthesis of **Methyl 4-(butanoylamino)benzoate**. The experimental data is based on analogous reactions reported in the literature for structurally similar compounds, which have shown high yields for this type of transformation.



Parameter	Value	Unit	Notes
Reactants			
Methyl 4- aminobenzoate (Limiting Reagent)	15.12	g	Molecular Weight: 151.16 g/mol
Butanoyl chloride (Excess)	11.72	g	Molecular Weight: 106.55 g/mol ; Density: 1.028 g/mL
Product			
Theoretical Yield	22.13	g	Calculated based on the limiting reagent.
Experimental Yield	19.48	g	Represents an 88% yield, a high-efficiency transformation.[1]
Percent Yield	88.0	%	(Experimental Yield / Theoretical Yield) x 100

## **Experimental Protocol**

This section details the methodology for the synthesis of Methyl 4-(butanoylamino)benzoate.

#### Materials:

- Methyl 4-aminobenzoate
- Butanoyl chloride
- Pyridine (or other suitable base)
- Dichloromethane (or other suitable inert solvent)
- 1 M Hydrochloric acid



- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- · Ice bath
- · Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (15.12 g, 0.1 mol) in dichloromethane (200 mL).
- Base Addition: Add pyridine (8.7 g, 0.11 mol) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Acylation: Slowly add butanoyl chloride (11.72 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up:
  - Transfer the reaction mixture to a separatory funnel.
  - Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).



- Dry the organic layer over anhydrous magnesium sulfate.
- Isolation:
  - Filter the drying agent.
  - Remove the solvent in vacuo using a rotary evaporator to yield the crude product.
- Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(butanoylamino)benzoate.

### **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis and yield determination process.

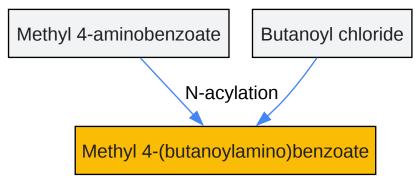


Figure 1: Synthesis of Methyl 4-(butanoylamino)benzoate

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Caption: Figure 1: Synthesis of Methyl 4-(butanoylamino)benzoate.



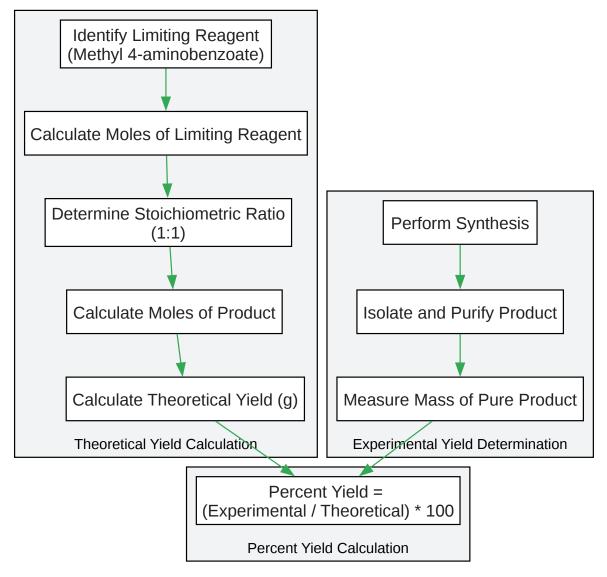


Figure 2: Workflow for Yield Determination

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Caption: Figure 2: Workflow for Yield Determination.

### **Discussion**

The reported experimental yield of 88% for a closely related transformation is considered high, indicating an efficient chemical reaction.[1] However, it is uncommon to achieve a 100%



theoretical yield in practice. Several factors can contribute to the difference between the theoretical and experimental yields:

- Incomplete Reactions: The reaction may not go to completion, with some starting material remaining unreacted.
- Side Reactions: The formation of unintended byproducts can consume reactants and reduce the amount of the desired product formed.
- Losses During Work-up and Purification: Product can be lost during transfers, extractions, filtration, and recrystallization steps.
- Purity of Reagents: The presence of impurities in the starting materials can affect the reaction outcome.

To optimize the experimental yield, it is crucial to ensure precise control of reaction conditions, use pure reagents, and employ careful and efficient work-up and purification techniques.

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### References

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